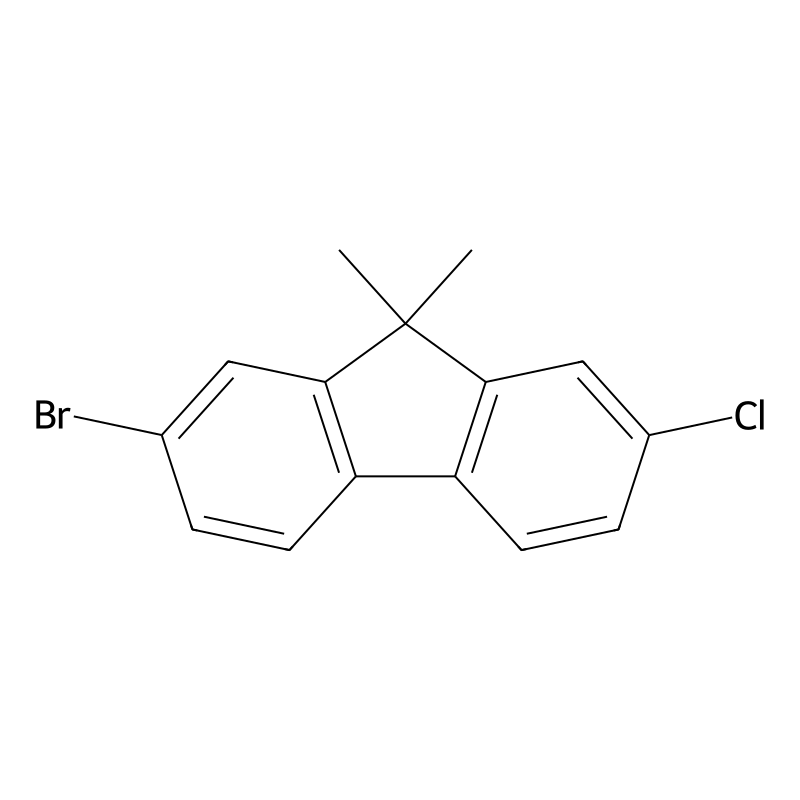

2-bromo-7-chloro-9,9-dimethyl-9H-fluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene (CAS 605630-37-3) is a highly functionalized, asymmetrically dihalogenated building block critical for the synthesis of advanced optoelectronic materials, conjugated polymers, and OLED components. Featuring a rigid fluorene core with a gem-dimethyl group at the C9 position, this compound exhibits excellent thermal stability, high solubility in organic solvents, and complete resistance to C9-oxidation. Its primary commercial and scientific value lies in the distinct reactivity difference between the C-Br and C-Cl bonds, which enables highly chemoselective, step-wise orthogonal cross-coupling reactions essential for constructing complex donor-acceptor architectures without the yield penalties of statistical mixtures [1].

Substituting this compound with symmetric analogs like 2,7-dibromo-9,9-dimethyl-9H-fluorene fundamentally disrupts the synthesis of asymmetric multi-block architectures, as attempting mono-coupling on a symmetric dibromo-fluorene yields a statistical mixture of unreacted, mono-reacted, and di-reacted products, drastically reducing target yields and necessitating costly chromatographic separations [1]. Furthermore, substituting with 2-bromo-7-chloro-9H-fluorene (lacking the 9,9-dimethyl substitution) introduces reactive benzylic protons at the C9 position. Under operational or synthetic conditions, these protons are highly susceptible to oxidation, forming fluorenone defects (the 'keto defect') that act as low-energy traps, severely degrading the photoluminescence quantum yield and shifting the emission spectra of OLED devices [2].

Orthogonal Reactivity: Eliminating Statistical Mixtures in Asymmetric Synthesis

In palladium-catalyzed cross-coupling reactions, the C-Br bond exhibits significantly higher reactivity toward oxidative addition compared to the C-Cl bond. When utilizing 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene in a controlled Suzuki-Miyaura coupling, mono-arylation occurs almost exclusively at the C2 (bromo) position, often achieving >95% chemoselectivity [1]. In contrast, attempting a mono-arylation on the symmetric baseline, 2,7-dibromo-9,9-dimethyl-9H-fluorene, inherently results in a statistical product distribution (typically ~50% maximum theoretical yield of the mono-coupled product, alongside di-coupled and unreacted starting material). This orthogonal reactivity streamlines the procurement of precursors for asymmetric systems by eliminating the need for complex separations and halving raw material waste.

| Evidence Dimension | Mono-coupling Chemoselectivity / Yield |

| Target Compound Data | >95% selectivity for mono-arylation at the C-Br site |

| Comparator Or Baseline | 2,7-dibromo-9,9-dimethyl-9H-fluorene (symmetric baseline): ~50% max theoretical mono-arylation yield |

| Quantified Difference | Near-total elimination of di-coupled byproducts; ~2x increase in effective mono-coupled yield |

| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., 1 eq. boronic acid, Pd(PPh3)4, mild base) |

Enables the efficient, high-yield synthesis of asymmetric donor-acceptor molecules without the severe material loss and purification bottlenecks associated with symmetric precursors.

C9-Substitution: Eradicating Fluorenone 'Keto Defects' in Optoelectronics

The presence of the gem-dimethyl group at the C9 position is critical for the oxidative stability of the fluorene core. When using the unsubstituted comparator, 2-bromo-7-chloro-9H-fluorene, the acidic benzylic protons at C9 are prone to photo-oxidation or thermal oxidation during device operation, forming fluorenone[1]. This fluorenone acts as an emissive trap (the 'keto defect'), which drastically reduces the photoluminescence quantum yield (PLQY) and causes an unwanted broad green emission band (~530 nm) in blue-emitting materials. 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene completely blocks this oxidation pathway, maintaining high color purity and extending the operational lifetime of the resulting polymer or small-molecule OLED devices.

| Evidence Dimension | Susceptibility to C9-Oxidation (Keto Defect Formation) |

| Target Compound Data | 0% keto defect formation (C9 position sterically and chemically blocked) |

| Comparator Or Baseline | 2-bromo-7-chloro-9H-fluorene: High susceptibility to fluorenone formation under ambient/operational conditions |

| Quantified Difference | Complete suppression of the ~530 nm parasitic green emission band |

| Conditions | Thermal/photo-aging of fluorene-based emissive films in ambient or operational OLED environments |

Procuring the 9,9-dimethylated building block is mandatory for blue OLED and high-purity display applications to prevent catastrophic color degradation and efficiency roll-off.

Enhanced Solubility and Thermal Properties for Solution-Processed Devices

Beyond chemical stability, the gem-dimethyl substitution significantly alters the physical properties of the fluorene building block and its downstream polymers. Compared to planar, unsubstituted fluorenes which tend to aggregate and exhibit poor solubility due to strong intermolecular π-π stacking, 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene disrupts excessive coplanarity [1]. This increases the solubility of the resulting oligomers and polymers in common organic processing solvents (e.g., toluene, chlorobenzene) by orders of magnitude, enabling low-cost solution-processing techniques like spin-coating or inkjet printing. Furthermore, the rigid 9,9-dimethylfluorene backbone imparts a high glass transition temperature (Tg) to the final materials, preventing thermally induced morphological degradation in amorphous thin films.

| Evidence Dimension | Solubility and Morphological Stability |

| Target Compound Data | High solubility in organic solvents; yields polymers with elevated Tg |

| Comparator Or Baseline | Unsubstituted 9H-fluorene derivatives: Low solubility, high tendency to aggregate/crystallize |

| Quantified Difference | Enables solution-processability and prevents thin-film crystallization during thermal stress |

| Conditions | Solution-processed thin-film fabrication for organic electronics |

Ensures that the synthesized downstream materials can be processed via scalable, cost-effective liquid-phase deposition methods while maintaining long-term film stability.

Synthesis of Asymmetric Donor-Acceptor (D-A) Optoelectronic Materials

Because of its orthogonal reactivity, this compound is the premier choice for synthesizing push-pull chromophores and D-A-D type small molecules. The distinct reactivity of the bromo and chloro sites allows chemists to sequentially couple a donor moiety and an acceptor moiety without generating statistical mixtures, streamlining the scale-up of organic photovoltaic (OPV) and OLED materials [1].

Development of High-Purity Blue OLED Emitters

In the procurement of precursors for blue light-emitting polymers (e.g., polyfluorenes), this specific 9,9-dimethylated compound is essential. It prevents the formation of the 'keto defect' that plagues unsubstituted fluorenes, ensuring that the final device maintains strict color purity and resists the parasitic green emission that degrades display quality[1].

Building Blocks for Sequence-Controlled Conjugated Polymers

For advanced materials science applications requiring precise control over the polymer backbone, such as sequence-defined conjugated polymers or complex dendrimers, the asymmetric dihalogenation allows for controlled, step-growth polymerization techniques. This ensures high batch-to-batch reproducibility, a critical factor for industrial material procurement[1].

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types